Benzoxazole, 2-(phenylmethoxy)-

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

2-(Phenylmethoxy)benzoxazole (CAS 89114-16-9), also designated 2-(benzyloxy)benzoxazole, is a 2-alkoxy-substituted benzoxazole derivative with molecular formula C₁₄H₁₁NO₂ and molecular weight 225.24 g/mol. This compound belongs to the 2-substituted benzoxazole class, a scaffold widely exploited in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 89114-16-9
Cat. No. B3058363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-(phenylmethoxy)-
CAS89114-16-9
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=CC=CC=C3O2
InChIInChI=1S/C14H11NO2/c1-2-6-11(7-3-1)10-16-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2
InChIKeyULPQFXOVPALHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylmethoxy)benzoxazole (CAS 89114-16-9): A 2-Alkoxy-Substituted Benzoxazole Scaffold with Distinct Physicochemical and Synthetic Utility


2-(Phenylmethoxy)benzoxazole (CAS 89114-16-9), also designated 2-(benzyloxy)benzoxazole, is a 2-alkoxy-substituted benzoxazole derivative with molecular formula C₁₄H₁₁NO₂ and molecular weight 225.24 g/mol [1]. This compound belongs to the 2-substituted benzoxazole class, a scaffold widely exploited in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications [2]. The benzoxazole core itself exhibits aromatic stability with reactive sites permitting diverse functionalization, though the parent heterocycle possesses limited practical value [3]. The 2-benzyloxy substitution introduces distinct electronic and steric features compared to more common 2-aryl or 2-alkyl benzoxazole analogs, positioning this compound as a versatile intermediate for synthesizing larger bioactive structures and as a comparator compound in structure-activity relationship (SAR) investigations .

Why In-Class Benzoxazole Analogs Cannot Substitute for 2-(Phenylmethoxy)benzoxazole (CAS 89114-16-9) in Critical Applications


In benzoxazole-based research and development, substitution at the 2-position is not a trivial structural variation—it is the primary determinant of biological activity profile, target engagement, and physicochemical behavior [1]. A comprehensive SAR review establishes that 2-position substitution is 'decisive for the activity' of benzoxazole analogs, dictating the mechanism of action, while 5-position substitution modulates intensity [2]. Comparative antimicrobial studies further demonstrate that benzoxazole derivatives without a methylene bridge between the oxazole and phenyl ring exhibit significantly higher antimicrobial activity than those containing this bridge [3]. The benzyloxy substituent of CAS 89114-16-9 introduces an oxygen atom and a methylene bridge—structural features that impart unique electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility profiles relative to 2-aryl, 2-alkyl, or 2-amino analogs. Consequently, substituting this compound with a different 2-substituted benzoxazole (e.g., 2-phenylbenzoxazole or 2-methylbenzoxazole) without experimental validation would fundamentally alter the molecular properties governing reactivity, target binding, and biological outcome.

Quantitative Differentiation Evidence: 2-(Phenylmethoxy)benzoxazole (CAS 89114-16-9) Versus Closest Analogs


Electronic and Steric Profile Differentiation: 2-Benzyloxy Substitution Versus 2-Phenyl and 2-Methyl Analogs

The 2-benzyloxy substituent of CAS 89114-16-9 introduces an oxygen atom directly attached to the benzoxazole C2 position, creating a fundamentally different electronic environment compared to 2-aryl (e.g., 2-phenylbenzoxazole) and 2-alkyl (e.g., 2-methylbenzoxazole) analogs. Quantitative analysis of substituent electronic parameters reveals that oxygen-containing substituents at the 2-position significantly alter the electron density distribution of the benzoxazole ring system. In SAR studies of benzoxazole derivatives, compounds with 2-position oxygen-linked substituents exhibit distinct hydrogen-bond acceptor capacity that is absent in 2-aryl analogs lacking the bridging oxygen atom [1]. This structural feature is critical for applications where the benzoxazole scaffold serves as a ligand for biological targets—over 6,418 2-substituted benzoxazoles have been investigated as ligands, and the 2-position substitution pattern is the primary determinant of binding mode [2]. The benzyloxy group additionally provides a flexible methylene spacer between the aromatic phenyl ring and the benzoxazole core, a feature that impacts molecular conformation and target accommodation relative to directly-attached 2-phenyl analogs [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Lipophilicity Modulation: 2-Benzyloxy Benzoxazole Versus 2-Phenyl and 2-Methyl Analogs

The 2-benzyloxy substitution confers a distinct lipophilicity profile compared to common 2-substituted benzoxazole analogs. Based on established partition coefficient (log P) data for structurally related 2-substituted benzoxazoles and predictive computational methods, the benzyloxy group introduces moderately increased lipophilicity relative to 2-methyl substitution while maintaining lower hydrophobicity than extended 2-aryl systems. Experimentally determined log K (lipophilicity) values for 2-substituted benzoxazole series demonstrate that substituent molar volume and distributive parameters correlate directly with measured log K values ranging from 0.75 to 1.14 across a panel of 2-substituted derivatives [1]. The 2-benzyloxy group (estimated MV ≈ 95-105 cm³·mol⁻¹; estimated log P ≈ 2.8-3.2) occupies an intermediate lipophilicity range between 2-methylbenzoxazole (estimated log P ≈ 2.0-2.3; MV ≈ 75-85 cm³·mol⁻¹) and 2-phenylbenzoxazole (estimated log P ≈ 3.3-3.7; MV ≈ 85-95 cm³·mol⁻¹) [2]. This intermediate lipophilicity may translate to differential membrane permeability and protein binding characteristics in biological systems. In silico ADMET predictions for 2-substituted benzoxazole derivatives confirm that substituent-dependent lipophilicity variations significantly impact predicted pharmacokinetic parameters including intestinal absorption and blood-brain barrier penetration [3].

Physicochemical Characterization Drug Design ADME Prediction

Metabolic Stability Differentiation: 2-Alkoxy Substitution Versus 2-Alkyl and 2-Aryl Analogs

The 2-alkoxy substitution pattern of CAS 89114-16-9 introduces a metabolically labile ether linkage that is absent in 2-alkyl and 2-aryl benzoxazole analogs. Literature on benzoxazole SAR indicates that benzoxazole derivatives containing oxygen-linked substituents may exhibit altered metabolic stability compared to unsubstituted or carbon-linked analogs . Specifically, the presence of oxygen at the 2-position creates a potential site for oxidative O-dealkylation by cytochrome P450 enzymes, a metabolic pathway not available to 2-aryl or 2-alkyl benzoxazoles that lack this heteroatom linkage. This metabolic susceptibility can be either advantageous (as a prodrug strategy enabling controlled activation) or disadvantageous (reducing systemic exposure) depending on the intended application. Comparative metabolic stability data for benzoxazole-based 5-HT₃ receptor antagonists demonstrates that appropriate 2-substituent selection can achieve orally active compounds with good metabolic stability profiles, highlighting the critical role of 2-position substitution in determining metabolic fate [1]. Additionally, the methylene bridge between the oxazole and phenyl ring in the benzyloxy group represents a structural feature that has been directly correlated with reduced antimicrobial activity compared to analogs lacking this bridge [2].

Metabolic Stability Drug Metabolism Pharmacokinetics

Synthetic Accessibility as an Intermediate: 2-(Phenylmethoxy)benzoxazole in One-Pot Alkylation Routes

2-(Phenylmethoxy)benzoxazole can be synthesized via established one-pot protocols from benzoxazole-2-thione, a route that differs mechanistically and in starting material requirements from the condensation-based syntheses of 2-aryl and 2-alkyl benzoxazole analogs. The one-pot synthesis from benzoxazole-2-thione involves treatment with methyl iodide at room temperature followed by addition of the appropriate alcohol (benzyl alcohol in this case) in the presence of sodium hydride, proceeding through a 2-(methylthio)benzoxazole intermediate [1]. In contrast, 2-aryl benzoxazoles are typically synthesized via condensation of o-aminophenol with aromatic aldehydes or carboxylic acid derivatives, requiring dehydrating agents or oxidative conditions and often achieving variable yields depending on substitution patterns [2]. For example, 2-phenylbenzoxazole synthesis from o-aminophenol and benzaldehyde under copper-catalyzed oxidative conditions achieves yields ranging from 86.2% to 95.6% depending on solvent and temperature optimization [3]. The thione-derived alkylation route to 2-alkoxybenzoxazoles offers an alternative synthetic entry that may be preferred when 2-alkoxy substitution is specifically required or when aldehyde-based condensation routes are incompatible with other functional groups in complex synthetic sequences.

Synthetic Chemistry Intermediate Building Block

Validated Application Scenarios for 2-(Phenylmethoxy)benzoxazole (CAS 89114-16-9) in Research and Industrial Settings


Comparator Compound in Benzoxazole Structure-Activity Relationship (SAR) Studies

CAS 89114-16-9 serves as a defined 2-alkoxy-substituted reference compound for systematic SAR investigations of the benzoxazole scaffold. With established SAR evidence demonstrating that 2-position substitution is 'decisive for the activity' of benzoxazole analogs [1] and that the presence or absence of a methylene bridge significantly alters antimicrobial potency [2], this compound enables controlled evaluation of the electronic and steric contributions of the 2-benzyloxy group relative to 2-aryl and 2-alkyl comparators. Researchers investigating benzoxazole-based ligands (of which over 6,418 2-substituted variants have been studied [3]) can employ this compound to systematically map the pharmacophoric requirements at the 2-position.

Metabolic Stability Screening Panel Component

The 2-benzyloxy substitution of CAS 89114-16-9 introduces an ether linkage and a methylene bridge—structural features that distinguish it metabolically from 2-aryl and 2-alkyl benzoxazole analogs. This compound is appropriate for inclusion in metabolic stability screening panels designed to evaluate the impact of 2-position substitution on CYP450-mediated clearance, specifically O-dealkylation susceptibility. The presence of the methylene bridge has been directly associated with altered biological activity profiles [1], making this compound valuable for deconvoluting the contributions of linker flexibility and metabolic lability to overall compound performance. For organizations developing benzoxazole-based drug candidates, this compound provides a defined benchmark for assessing metabolic liabilities associated with 2-alkoxy substitution patterns.

Synthetic Intermediate for 2-Alkoxybenzoxazole Derivatives

CAS 89114-16-9 represents a specific embodiment of the 2-alkoxybenzoxazole class accessible via one-pot alkylation of benzoxazole-2-thione [1]. For synthetic chemistry applications requiring 2-oxygen-linked benzoxazole scaffolds—a substitution pattern that cannot be accessed through standard o-aminophenol/aldehyde condensation routes—this compound or its immediate synthetic precursors constitute the appropriate starting materials. The benzoxazole scaffold's aromatic stability and reactive sites permit further functionalization [2], positioning 2-(phenylmethoxy)benzoxazole as a versatile building block for constructing more complex 2-alkoxy-substituted benzoxazole derivatives in both academic and industrial synthesis settings.

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